molecular formula C10H20N2O B3300565 1-(4-Isopropylamino-piperidin-1-yl)-ethanone CAS No. 902837-21-2

1-(4-Isopropylamino-piperidin-1-yl)-ethanone

Cat. No.: B3300565
CAS No.: 902837-21-2
M. Wt: 184.28 g/mol
InChI Key: SFIVDPWNXSXQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Piperidine (B6355638) Scaffolds in Drug Discovery and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the architecture of modern pharmaceuticals. nih.govresearchgate.net It is one of the most prevalent heterocyclic scaffolds found in FDA-approved drugs, featuring in numerous blockbuster medications. researchgate.netarizona.edu The widespread use of the piperidine moiety stems from its versatile properties. Its saturated, sp3-hybridized structure allows for the creation of complex, three-dimensional molecules that can effectively interact with biological targets. nih.gov

Incorporating a piperidine scaffold into a drug candidate can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability. enamine.net This can lead to enhanced biological activity, improved selectivity for the target receptor, and favorable pharmacokinetic profiles. thieme-connect.com The piperidine framework is a key component in drugs across a vast spectrum of therapeutic areas, including analgesics, antipsychotics, antihistamines, and anti-cancer agents, demonstrating its broad utility in medicinal chemistry. researchgate.netarizona.edu

The Role of Ethanone (B97240) Moieties in Biologically Active Compounds

The ethanone moiety, also known as an acetyl group when attached to a nitrogen or oxygen, plays a crucial role in the functionality of many biologically active compounds. This functional group consists of a carbonyl group single-bonded to a methyl group. The presence of an ethanone group can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability.

In drug design, the addition of an acetyl group (acetylation) is a common strategy to modify a compound's properties. For instance, acetylation of an amine to form an acetamide, as seen in 1-(4-Isopropylamino-piperidin-1-yl)-ethanone, can alter its basicity and ability to cross biological membranes. Ketone functionalities, in general, are found in a wide array of bioactive natural products and synthetic drugs, contributing to their interaction with biological targets and exhibiting activities such as antimicrobial, antiviral, and anti-inflammatory effects. beilstein-journals.org Methylketones, a class to which ethanone belongs, are known to be synthesized by various organisms and can play protective roles. mdpi.com

Contextualization of this compound within Relevant Chemical Classes

This compound is a multi-functionalized molecule that belongs to several key chemical classes. Structurally, it is a derivative of piperidine, featuring substituents at both the 1-position (the nitrogen of the ring) and the 4-position.

N-Acetylpiperidine: The ethanone (acetyl) group is attached to the piperidine nitrogen, forming an N-acetyl amide. This modification neutralizes the basicity of the piperidine nitrogen.

4-Aminopiperidine (B84694) Derivative: The core structure is a 4-aminopiperidine, where an amino group is attached to the fourth carbon of the piperidine ring.

Secondary Amine: The amino group at the 4-position is substituted with an isopropyl group, making it a secondary amine.

This specific combination of functional groups places the compound in the family of N-acetylated-4-alkylamino-piperidines. Its structure suggests potential for specific interactions with biological targets, influenced by the hydrogen bond donor capability of the secondary amine and the hydrogen bond acceptor properties of the two carbonyl and nitrogen atoms.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C10H20N2O
Molecular Weight 198.28 g/mol
PubChem CID 24208871 nih.gov

| Structure | A piperidine ring N-acetylated at position 1, with an isopropylamino group at position 4. |

Note: Data sourced from PubChem and may be theoretical.

Current Research Landscape and Unmet Needs Addressed by Amino-Piperidine Derivatives

The amino-piperidine scaffold is a subject of intense research in medicinal chemistry, aimed at addressing significant unmet medical needs. Derivatives of 4-aminopiperidine, in particular, are being explored for a range of therapeutic applications. Research has shown that this class of compounds holds promise for developing novel analgesics. tandfonline.com Some derivatives are being investigated as potent inhibitors for μ-opioid receptors, which are crucial targets for pain management. tandfonline.com

Furthermore, 4-aminopiperidine analogues have been identified as potent cognition-enhancing agents in preclinical studies. nih.gov This line of research opens possibilities for developing new treatments for the cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease. nih.gov A significant focus of current research is also on developing efficient and sustainable synthetic methods, including biocatalytic processes, to produce these valuable chiral building blocks for the pharmaceutical industry. rsc.orgacs.org The ongoing exploration of amino-piperidine derivatives highlights the scientific community's effort to create new therapies for neurological disorders and pain, areas where new and improved treatment options are critically needed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(propan-2-ylamino)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)11-10-4-6-12(7-5-10)9(3)13/h8,10-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIVDPWNXSXQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN(CC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4 Isopropylamino Piperidin 1 Yl Ethanone

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For 1-(4-Isopropylamino-piperidin-1-yl)-ethanone, two primary disconnection strategies are considered.

Strategy A involves a disconnection at the amide bond (C(O)-N1), a common and reliable bond-forming reaction. This leads to acetyl chloride or acetic anhydride (B1165640) and the key intermediate N-isopropylpiperidin-4-amine . A subsequent C4-N disconnection on this intermediate via a reductive amination pathway points to piperidin-4-one and isopropylamine (B41738) as the foundational starting materials.

Strategy B offers a more convergent approach. The first disconnection is at the C4-N bond of the secondary amine. This suggests a reductive amination reaction between 1-acetylpiperidine-4-one and isopropylamine. The precursor, 1-acetylpiperidine-4-one, can be readily prepared from piperidin-4-one through N-acetylation. This strategy is often more efficient as it avoids the need for protecting groups on the piperidine (B6355638) nitrogen during the introduction of the C4-substituent.

Based on this analysis, the key precursors for a practical synthesis are identified as:

Piperidin-4-one

Isopropylamine

An acetylating agent (e.g., acetyl chloride or acetic anhydride)

The intermediate 1-acetylpiperidine-4-one is a pivotal compound in the most direct synthetic route.

Synthesis of Structurally Related Analogues and Derivatives of the this compound Scaffold

The synthetic route established for the parent compound provides a flexible platform for generating a library of structurally related analogues. By systematically varying the starting materials in the key bond-forming steps, diverse derivatives can be accessed to explore structure-activity relationships.

Alkylation of the 4-Amino Group:

The identity of the N-alkyl substituent at the C4 position can be readily diversified by employing different primary amines in the reductive amination step with 1-acetylpiperidine-4-one. This strategy allows for the introduction of a wide range of linear, branched, cyclic, and aromatic moieties. nih.gov

Table 3: Synthesis of C4-N-Alkylated Analogues
Amine ReagentResulting C4-SubstituentAnalogue Name
Ethylamine-NH-CH₂CH₃1-(4-Ethylamino-piperidin-1-yl)-ethanone
Cyclopropylamine-NH-c-C₃H₅1-(4-Cyclopropylamino-piperidin-1-yl)-ethanone
Benzylamine-NH-CH₂Ph1-(4-Benzylamino-piperidin-1-yl)-ethanone
Aniline-NH-Ph1-(4-Anilino-piperidin-1-yl)-ethanone

Acylation of the Piperidine Nitrogen (N1):

To generate diversity at the N1 position, a different synthetic sequence is employed. First, N-isopropylpiperidin-4-amine is synthesized, for example, by reductive amination of N-Boc-4-piperidone with isopropylamine followed by Boc-deprotection. This key intermediate, with a free secondary amine on the piperidine ring, can then be acylated with various acyl chlorides or anhydrides to yield a range of N1-acyl derivatives. nih.govresearchgate.net

Table 4: Synthesis of N1-Acylated Analogues
Acylating AgentResulting N1-SubstituentAnalogue Name
Propionyl chloride-C(O)-CH₂CH₃1-(4-Isopropylamino-piperidin-1-yl)-propan-1-one
Benzoyl chloride-C(O)-Ph(4-Isopropylamino-piperidin-1-yl)(phenyl)-methanone
Cyclopropanecarbonyl chloride-C(O)-c-C₃H₅Cyclopropyl(4-isopropylamino-piperidin-1-yl)-methanone
Benzenesulfonyl chloride-S(O)₂-Ph1-(Benzenesulfonyl)-N-isopropylpiperidin-4-amine

Modifications of the Piperidine Ring Substituents

The piperidine ring of this compound offers several positions for modification to generate a library of analogues with potentially diverse properties. These modifications can be broadly categorized into functionalization at the C2, C3, and C4 positions of the piperidine ring.

Recent advances in C-H functionalization offer a powerful tool for the direct introduction of substituents onto the piperidine ring. nih.gov Catalyst-controlled C-H insertion reactions can allow for regioselective substitution at positions that are traditionally difficult to access. nih.gov For instance, rhodium-catalyzed reactions have been shown to selectively functionalize the C2 or C4 positions of N-protected piperidines, depending on the catalyst and directing group used. nih.gov

Another approach involves the synthesis of piperidine precursors with desired substituents already in place. For example, starting with a substituted pyridine (B92270) and subsequently hydrogenating the ring can yield a variety of substituted piperidines. nih.gov This method allows for the introduction of a wide range of functional groups at various positions on the pyridine ring prior to reduction.

The following table summarizes potential modifications of the piperidine ring and the synthetic strategies that could be employed:

Modification Site Type of Modification Potential Synthetic Strategy Reference
C2-PositionAlkylation, ArylationRhodium-catalyzed C-H functionalization nih.gov
C3-PositionIntroduction of alkyl or other functional groupsSynthesis from a pre-functionalized pyridine precursor followed by hydrogenation nih.gov
C4-PositionVariation of the amino substituentReductive amination with different primary amines nih.gov

Derivatization at the Isopropylamino Moiety

The secondary amine of the isopropylamino group is a key site for derivatization, allowing for the introduction of a wide array of functional groups. Standard reactions for secondary amines can be applied to modify this part of the molecule.

Acylation: The isopropylamino group can be acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction can be used to introduce a variety of acyl groups.

Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides or through another reductive amination with an aldehyde or ketone. This would lead to the formation of a tertiary amine at the 4-position of the piperidine ring.

Sulfonylation: Reaction with sulfonyl chlorides would yield sulfonamides, which can significantly alter the electronic and steric properties of the molecule.

These derivatization reactions provide a straightforward means to explore the structure-activity relationships of this chemical scaffold. The table below outlines some possible derivatizations at the isopropylamino moiety.

Reaction Type Reagent Product Class
AcylationAcetyl chlorideN-acetyl-N-isopropyl-amino derivative
AlkylationMethyl iodideN-isopropyl-N-methyl-amino derivative
SulfonylationBenzenesulfonyl chlorideN-benzenesulfonyl-N-isopropyl-amino derivative

Green Chemistry Principles in the Synthesis of this compound and its Analogues

Applying green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing more sustainable and environmentally friendly chemical processes. Key areas of focus include the choice of solvents, reagents, and reaction conditions. wikipedia.orgjocpr.com

Reductive Amination: Reductive amination is inherently a greener alternative to other methods of amine synthesis, such as alkylation with alkyl halides, as it often proceeds in a single pot, reducing waste from intermediate purification steps. wikipedia.org To further enhance its green profile, several modifications can be considered:

Catalytic Hydrogenation: Using molecular hydrogen with a metal catalyst as the reducing agent is a highly atom-economical approach, with water being the only byproduct. acsgcipr.org

Solvent Selection: Whenever possible, the use of greener solvents like ethanol (B145695) or even water is preferred over hazardous chlorinated solvents. Solvent-free, or mechanochemical, reductive amination methods are also emerging as highly sustainable alternatives. rsc.org

Acylation: Traditional acylation methods often employ stoichiometric amounts of activating agents and halogenated solvents. acs.org Greener approaches to acylation include:

Catalytic Methods: The use of catalysts can reduce the need for excess reagents. nih.gov

Solvent-Free Conditions: Performing acetylations in the absence of a solvent, or using the acetylating agent itself as the solvent, can significantly reduce waste. nih.gov

Alternative Acylating Agents: Exploring less hazardous acetylating agents can also contribute to a greener synthesis. nih.gov

The following table summarizes the application of green chemistry principles to the key synthetic steps for this compound.

Synthetic Step Conventional Method Greener Alternative Green Chemistry Principle Reference
Reductive AminationUse of borohydride (B1222165) reagents in chlorinated solventsCatalytic hydrogenation in a green solvent (e.g., ethanol) or solvent-free conditionsAtom Economy, Safer Solvents acsgcipr.orgrsc.org
N-AcetylationAcetic anhydride with a base in a chlorinated solventCatalytic acetylation, solvent-free conditionsWaste Prevention, Safer Solvents nih.govhumanjournals.com

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally benign.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 1 4 Isopropylamino Piperidin 1 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-(4-Isopropylamino-piperidin-1-yl)-ethanone, a combination of 1H, 13C, and 2D NMR experiments would offer a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The acetyl group's methyl protons would appear as a sharp singlet, typically in the downfield region around δ 2.1 ppm, due to the deshielding effect of the adjacent carbonyl group. The isopropyl group would exhibit a characteristic pattern: a doublet for the six equivalent methyl protons and a septet for the methine proton. The piperidine (B6355638) ring protons would present more complex splitting patterns (multiplets) in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atoms would be shifted downfield compared to a simple cyclohexane (B81311) ring. The N-H proton of the isopropylamino group would likely appear as a broad singlet, and its chemical shift could be concentration-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of δ 169-171 ppm. The carbons of the piperidine ring would appear in the aliphatic region, with those bonded to nitrogen (C2 and C6) showing a downfield shift compared to C3 and C5. The carbon atom at the C4 position, bearing the isopropylamino group, would also be shifted downfield. The isopropyl group would show two distinct signals for the methine and the two equivalent methyl carbons.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the piperidine and isopropyl groups. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for an unambiguous assignment of the carbon skeleton.

Predicted NMR Data:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

Protons Predicted Chemical Shift (ppm) Multiplicity
Acetyl CH₃ ~2.1 s (singlet)
Isopropyl CH(CH₃)₂ ~2.8 sep (septet)
Isopropyl (CH₃)₂ ~1.1 d (doublet)
Piperidine H2, H6 (axial) ~2.5-2.7 m (multiplet)
Piperidine H2, H6 (equatorial) ~3.8-4.0 m (multiplet)
Piperidine H3, H5 (axial) ~1.3-1.5 m (multiplet)
Piperidine H3, H5 (equatorial) ~1.8-2.0 m (multiplet)
Piperidine H4 ~2.6-2.8 m (multiplet)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

Carbon Atom Predicted Chemical Shift (ppm)
C=O ~170
Acetyl CH₃ ~21
Isopropyl CH ~49
Isopropyl CH₃ ~23
Piperidine C2, C6 ~42, ~47
Piperidine C3, C5 ~32

Mass Spectrometry (MS) Applications in Characterization and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₀H₂₀N₂O), the calculated exact mass is 184.1576 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula, a critical step in confirming the compound's identity and assessing its purity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. For this compound, the fragmentation pattern would likely involve characteristic losses. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines. nih.gov We can anticipate the loss of the acetyl group, cleavage of the piperidine ring, and fragmentation of the isopropylamino side chain. The fragmentation of the piperidine ring itself often leads to a characteristic base peak in the mass spectra of piperidine-containing compounds. nih.gov

Table 3: Predicted Key Mass Fragments for this compound This table is interactive. Click on the headers to sort.

m/z Proposed Fragment
184 [M]⁺ (Molecular Ion)
169 [M - CH₃]⁺
141 [M - CH₃CO]⁺
125 [M - C₃H₇N]⁺
84 Piperidine ring fragment

Chromatographic Techniques for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of a compound and for separating it from any impurities or by-products. For a relatively polar compound like this compound, reversed-phase HPLC would be the method of choice. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape for the amine) and an organic solvent such as acetonitrile (B52724) or methanol.

The purity of the compound would be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. Isomeric purity can also be assessed, although for this specific molecule, significant isomeric impurities are not expected unless they arise from the synthesis of the piperidine ring itself.

Table 4: Representative HPLC Method Parameters This table is interactive. Click on the headers to sort.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm

This method would be expected to provide good separation of the target compound from potential starting materials or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile and semi-volatile compounds. In the context of the synthesis of this compound, GC-MS is instrumental in profiling volatile intermediates, unreacted starting materials, and potential by-products. This methodology combines the superior separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry, making it an indispensable tool for reaction monitoring, purity assessment, and quality control.

The synthesis of this compound typically involves the N-acetylation of a 4-isopropylamino-piperidine precursor. Volatile intermediates and impurities that may be present in a sample could include residual starting materials, such as N-isopropyl-4-aminopiperidine, and remnants of the acetylating agent, for instance, acetic anhydride (B1165640) or acetyl chloride, along with their corresponding hydrolysis product, acetic acid. Furthermore, solvents used in the synthesis and purification steps are common volatile components that require monitoring.

A typical GC-MS analysis involves introducing a sample, often after dissolution in a suitable solvent and potentially derivatization, into the gas chromatograph. The compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its structural elucidation and identification.

Detailed Research Findings

The successful application of GC-MS for the analysis of volatile intermediates in the synthesis of this compound hinges on the optimization of several key parameters. The choice of the GC column is critical; a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for the separation of amine and amide compounds.

The temperature program of the GC oven is another crucial factor that is optimized to ensure adequate separation of all volatile components. A typical program might start at a lower temperature to allow for the elution of highly volatile compounds, followed by a gradual increase in temperature to elute less volatile components. The injector temperature is set to ensure complete and rapid vaporization of the sample without causing thermal degradation of the analytes.

In the mass spectrometer, electron ionization (EI) is a commonly employed technique for generating reproducible fragmentation patterns. The resulting mass spectra can be compared with established spectral libraries for identification. For novel compounds or intermediates not present in commercial libraries, the fragmentation patterns can be interpreted to deduce their structures.

Characteristic fragmentation of this compound and its potential intermediates would involve specific bond cleavages. For the parent compound, alpha-cleavage adjacent to the nitrogen atoms and the carbonyl group is expected. The piperidine ring can also undergo characteristic fragmentation. Volatile precursors would exhibit their own distinct fragmentation patterns. For example, N-isopropyl-4-aminopiperidine would likely show fragmentation patterns characteristic of secondary amines and the piperidine ring structure.

Below are interactive data tables detailing a hypothetical GC-MS method and the expected mass spectral data for this compound and its potential volatile intermediates. This data is illustrative and based on the typical behavior of structurally similar compounds.

Table 1: Hypothetical GC-MS Method Parameters

Parameter Value
GC Column 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium (1.0 mL/min)
Injector Temperature 250°C
Injection Mode Splitless
Oven Program 60°C (hold 2 min), then 10°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40-450 amu |

Table 2: Hypothetical GC-MS Data for this compound and Potential Volatile Intermediates

Compound Hypothetical Retention Time (min) Key Mass Fragments (m/z)
Acetic Acid 4.5 43, 45, 60
N-isopropyl-4-aminopiperidine 12.8 44, 56, 83, 127, 142

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-isopropyl-4-aminopiperidine
Acetic acid
Acetic anhydride

Pharmacological and Biological Evaluation Strategies Preclinical and in Vitro Studies of 1 4 Isopropylamino Piperidin 1 Yl Ethanone

Investigation of Molecular Targets and Ligand-Receptor Interactions

The initial step in characterizing a novel compound like 1-(4-Isopropylamino-piperidin-1-yl)-ethanone involves identifying its molecular targets and understanding the nature of its interaction with these targets. This is crucial for predicting its potential therapeutic effects and off-target activities.

To determine if this compound interacts with specific receptors, a broad panel of receptor binding assays would be conducted. These assays measure the affinity of the compound for a variety of G protein-coupled receptors (GPCRs), ion channels, and transporters. Radioligand binding assays are a common technique where a radiolabeled ligand with known affinity for a specific receptor is competed with the test compound. The ability of this compound to displace the radioligand provides a measure of its binding affinity (Ki).

Hypothetical Data Table for Receptor Binding Affinity

Receptor Target Ligand Ki (nM) for this compound
Dopamine (B1211576) D2 [³H]Spiperone Data not available
Serotonin 5-HT2A [³H]Ketanserin Data not available
Mu-opioid [³H]DAMGO Data not available
Sodium Channel [³H]Batrachotoxin Data not available

The potential for this compound to modulate the activity of various enzymes would be investigated through a series of inhibition or activation assays. These assays are critical for identifying potential mechanisms of action, particularly if the compound is structurally similar to known enzyme inhibitors. A broad screening panel against key enzyme families such as kinases, proteases, and phosphodiesterases would be employed. The concentration of the compound required to inhibit or activate the enzyme by 50% (IC50 or EC50) is a key parameter determined from these studies.

Hypothetical Data Table for Enzyme Inhibition

Enzyme Target Assay Type IC50 (µM) for this compound
Cyclooxygenase-2 (COX-2) Fluorometric Data not available
Phosphodiesterase-4 (PDE4) FRET-based Data not available

Mechanistic Studies of Biological Activity

Once a molecular target is identified, further studies are necessary to elucidate the mechanism by which the compound exerts its biological effects at a cellular level.

If binding to a GPCR is confirmed, downstream signaling pathways would be investigated. For example, if this compound binds to a Gs-coupled receptor, an increase in intracellular cyclic AMP (cAMP) would be expected. Conversely, binding to a Gi-coupled receptor would lead to a decrease in cAMP. For Gq-coupled receptors, an increase in intracellular calcium (Ca2+) mobilization would be measured. The modulation of other key signaling molecules, such as phosphorylated extracellular signal-regulated kinase 1/2 (pERK1/2), would also be assessed to build a comprehensive picture of the compound's signaling profile.

Hypothetical Data Table for Cellular Signaling Modulation

Cellular Assay Cell Line Endpoint Measured EC50/IC50 (µM) for this compound
cAMP Accumulation HEK293 expressing target GPCR cAMP level Data not available
Calcium Mobilization CHO-K1 expressing target GPCR Intracellular Ca2+ Data not available

Given the role of inflammation in numerous diseases, the effect of this compound on inflammatory pathways, such as the inflammasome pathway, would be a valuable area of investigation. Assays using human monocytic cell lines like THP-1 can be used to assess the compound's ability to inhibit the activation of the NLRP3 inflammasome. Key readouts would include the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and the induction of pyroptosis, a form of inflammatory cell death.

To gain a more detailed understanding of the interaction between this compound and its putative protein target, biophysical techniques in cell-free systems would be employed. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could provide quantitative data on the binding affinity, kinetics (kon and koff rates), and thermodynamics of the interaction.

Cellular Assays for Functional Characterization

The initial stages of characterizing a compound's biological activity rely heavily on cell-based assays. These in vitro models provide a crucial window into the potential efficacy and mechanism of action at a cellular level. For this compound, a tiered approach to cellular screening is employed to build a comprehensive functional profile.

Cell-Based Reporter Assays

Cell-based reporter assays are instrumental in determining whether a compound modulates a specific signaling pathway. These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter or response element that is activated by a particular signaling cascade.

While specific reporter assay data for this compound is not extensively available in the public domain, the general strategy involves screening the compound against a panel of reporter cell lines relevant to its potential therapeutic targets. For instance, if the compound is hypothesized to interact with G-protein coupled receptors (GPCRs), reporter assays measuring downstream signaling events such as cyclic AMP (cAMP) production or calcium mobilization would be employed. The results from such assays would typically be presented as a dose-response curve, from which parameters like the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) are derived.

Table 1: Representative Data from a Hypothetical Cell-Based Reporter Assay

Assay Type Target Pathway Cell Line Compound Concentration (µM) Reporter Activity (Fold Change)
Luciferase Reporter NF-κB HEK293 0.1 1.2
1 3.5
10 8.9
FRET-based cAMP Glucagon-like peptide-1 Receptor (GLP-1R) CHO-K1 0.1 0.9
1 0.5
10 0.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Functional Cell Viability Assays

For a compound like this compound, these assays would be conducted across a range of concentrations in various cell lines to determine its effect on cell growth over time. The results can distinguish between compounds that induce cell death and those that merely inhibit proliferation, which is a critical distinction in therapeutic areas such as oncology.

Studies on Cellular Phenotypes and Responses

Beyond quantitative assays, observing the qualitative changes in cellular phenotypes provides valuable insights into a compound's mechanism of action. Techniques such as high-content imaging can be used to monitor changes in cell morphology, protein localization, or the formation of specific cellular structures in response to treatment with this compound. For example, in the context of neuroscience research, a compound's effect on neurite outgrowth in cultured neurons would be a key phenotypic readout.

Preclinical In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a drug candidate is critically dependent on its pharmacokinetic profile. In vitro ADME assays are essential for early-stage assessment of a compound's potential to be absorbed, distributed, metabolized, and excreted in a way that is conducive to therapeutic efficacy.

Metabolic Stability Profiling (e.g., Microsomal Stability)

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. The in vitro metabolic stability of this compound is typically evaluated using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

In a typical assay, the compound is incubated with human or animal liver microsomes, and the concentration of the parent compound is measured over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated. These parameters help predict the in vivo hepatic clearance of the compound. Compounds with high metabolic stability are generally preferred as they are likely to have a longer duration of action in the body. Research on other piperidine-containing compounds has shown that structural modifications can significantly impact metabolic stability nih.govnih.govresearchgate.net.

Table 2: Representative Metabolic Stability Data

Compound Species In Vitro Half-life (t½, min) Intrinsic Clearance (Clint, µL/min/mg protein)
This compound Human Data not available Data not available
Reference Compound A Human 45 15.4
Reference Compound B Human >120 <5.8

Note: Specific data for the target compound is not publicly available. The table illustrates the typical format of such data.

Permeability Assays (e.g., Caco-2, PAMPA)

A drug's ability to be absorbed from the gastrointestinal tract is largely dependent on its permeability across the intestinal epithelium. Two widely used in vitro models to assess this are the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that, when grown on a semi-permeable filter, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. The rate at which a compound crosses this monolayer is measured to determine its apparent permeability coefficient (Papp). This assay can also identify if a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit oral absorption.

PAMPA is a non-cell-based assay that measures a compound's ability to diffuse across an artificial membrane coated with lipids, simulating the passive diffusion component of intestinal absorption. It is a higher-throughput and more cost-effective alternative to the Caco-2 assay for initial permeability screening. For piperidine (B6355638) derivatives, Caco-2 permeability can vary significantly based on their physicochemical properties researchgate.netresearchgate.net.

Table 3: Representative Permeability Data

Assay Compound Papp (A to B) (10⁻⁶ cm/s) Efflux Ratio (B to A / A to B) Permeability Classification
Caco-2 This compound Data not available Data not available Data not available
Propranolol (High Permeability Control) 25.0 1.2 High
Atenolol (Low Permeability Control) 0.5 1.0 Low
PAMPA This compound Data not available N/A Data not available

Note: Specific data for the target compound is not publicly available. The table illustrates the typical format of such data.

Plasma Protein Binding Studies

The extent to which a drug binds to plasma proteins is a crucial determinant of its pharmacokinetic profile. Only the unbound fraction of a drug is free to distribute into tissues and interact with its pharmacological target. admescope.com Therefore, understanding the plasma protein binding of this compound is essential for interpreting its biological activity and predicting its behavior in vivo.

In vitro methods such as equilibrium dialysis, ultrafiltration, and high-throughput assays are commonly employed to determine the percentage of a compound that binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. admescope.com While specific experimental data for the plasma protein binding of this compound is not publicly available, the physicochemical properties of the molecule can offer some theoretical insights. The presence of a basic isopropylamino group and a polar ethanone (B97240) moiety suggests a potential for moderate binding.

Table 1: Illustrative Plasma Protein Binding Data for a Hypothetical Compound with Similar Structural Features

SpeciesPlasma Protein Binding (%)
Human85.2
Rat78.5
Mouse81.3
Dog90.1

Note: The data in this table is hypothetical and serves as an example of typical results obtained in plasma protein binding studies. It does not represent actual experimental data for this compound.

Selectivity and Off-Target Profiling (e.g., hERG channel interaction for selectivity, not safety)

Assessing the selectivity of a drug candidate is paramount to ensure it primarily interacts with its intended target, thereby minimizing the potential for off-target effects. A key aspect of this profiling is the evaluation of interactions with unintended targets, such as the human Ether-à-go-go-Related Gene (hERG) potassium channel. researchgate.netnih.gov

Interaction with the hERG channel is a significant concern in drug development as it can lead to QT interval prolongation, a potentially serious cardiac side effect. nih.govbiorxiv.org Therefore, early in vitro screening against the hERG channel is a standard practice to gauge the selectivity of a compound. Assays such as patch-clamp electrophysiology are used to determine the concentration at which a compound inhibits the hERG channel current. researchgate.net

Table 2: Representative Data from an In Vitro hERG Assay for a Hypothetical Compound

Assay TypeEndpointValue (µM)
Manual Patch ClampIC50> 30
Automated Patch ClampIC50> 30

Note: This table presents hypothetical data to illustrate the type of results generated from hERG interaction studies. It does not reflect measured data for this compound. An IC50 value significantly greater than the expected therapeutic concentration would suggest a favorable selectivity profile with respect to the hERG channel.

Structure Activity Relationship Sar Studies of 1 4 Isopropylamino Piperidin 1 Yl Ethanone Derivatives

Design and Synthesis of SAR Libraries for Systematic Exploration

The systematic exploration of the SAR for 1-(4-Isopropylamino-piperidin-1-yl)-ethanone derivatives would typically involve the creation of a compound library through combinatorial chemistry or parallel synthesis. This library would be designed to probe the effects of various structural modifications at key positions of the molecule. The synthesis of such a library would likely start from a common precursor, such as N-substituted 4-piperidone (B1582916).

A general synthetic approach could involve the reductive amination of an N-acylated 4-piperidone with isopropylamine (B41738) to introduce the isopropylamino group at the C-4 position. Alternatively, N-alkylation of a protected 4-aminopiperidine (B84694) followed by acylation at the piperidine (B6355638) nitrogen would provide another route to a diverse set of analogs. For instance, a library of 4-aminopiperidines has been synthesized starting from N-substituted 4-piperidone derivatives via reductive amination with various amines. This highlights a feasible strategy for generating a diverse library for SAR studies.

The design of the library would focus on systematically altering three main components of the lead structure:

The isopropylamino group at the 4-position of the piperidine ring.

The piperidine ring itself, including its conformation and potential substitution patterns.

The ethanone (B97240) moiety attached to the piperidine nitrogen.

By methodically introducing a variety of substituents at these positions, researchers can map the chemical space around the lead compound and identify key structural features that govern its biological activity.

Positional and Substituent Effects on Biological Activity

The biological activity of this compound derivatives is expected to be highly sensitive to the nature and position of substituents. Drawing parallels from broader studies on 4-aminopiperidine-containing molecules, the following sections outline the anticipated impact of modifications to each key part of the structure.

The isopropylamino group at the 4-position is a critical determinant of the molecule's interaction with its biological target. Modifications to this group can significantly alter binding affinity and selectivity.

N-Alkylation: The size and nature of the alkyl group on the 4-amino nitrogen can influence potency. In studies of other 4-aminopiperidine derivatives, varying the N-alkyl substituent has been shown to modulate biological activity. For example, in a series of antifungal 4-aminopiperidines, the length of the N-alkyl chain was found to be a crucial factor for their activity. It is conceivable that for this compound, replacing the isopropyl group with other alkyl groups (e.g., methyl, ethyl, tert-butyl) or cyclic moieties could fine-tune the compound's activity.

N-Arylation: Introduction of an aryl group in place of the isopropyl group would introduce aromatic interactions, such as pi-stacking, which could enhance binding to certain biological targets.

A hypothetical SAR exploration of the isopropylamino group is presented in the table below, based on general principles observed in related compound series.

Modification of Isopropylamino GroupExpected Impact on ActivityRationale
Replacement with smaller alkyl groups (e.g., methyl, ethyl)Potentially altered potencySteric bulk at this position may be critical for optimal receptor fit.
Replacement with larger alkyl groups (e.g., tert-butyl, cyclohexyl)May increase or decrease activityDependent on the size and shape of the binding pocket.
Replacement with an aryl groupCould introduce new binding interactionsAromatic interactions could enhance affinity for specific targets.
Conversion to an amideLikely to change the pharmacological profileAlters hydrogen bonding properties and electronic distribution.

The piperidine ring serves as a central scaffold, and its conformation and substitution pattern are vital for the correct spatial orientation of the key functional groups.

Ring Conformation: N-acylated piperidines, such as the title compound, can exist in different chair and twist-boat conformations. nih.govacs.org The presence of the N-acetyl group introduces a partial double bond character to the C-N bond, which can influence the conformational preference of substituents on the ring. The thermodynamically less favorable twist-boat conformation can sometimes be stabilized by interactions with a protein binding site. nih.govacs.org The specific conformation adopted by the piperidine ring will dictate the relative positioning of the 4-isopropylamino group and the N-ethanone moiety, which is crucial for biological activity.

Ring Substitution: The introduction of substituents on the piperidine ring can have a profound impact on both the conformation and the binding affinity of the molecule. For instance, substitution at the 2- or 3-positions of the piperidine ring can influence the ring's puckering and the axial/equatorial preference of the 4-isopropylamino group. In some bioactive piperidine derivatives, substitution adjacent to the ring nitrogen is a strategy used to block metabolism and modulate the ring's 3D conformation.

The following table summarizes potential modifications to the piperidine ring and their likely consequences.

Modification of Piperidine RingExpected Impact on ActivityRationale
Introduction of a methyl group at the 2-positionMay alter ring conformation and metabolic stabilityCan influence the orientation of the N-acetyl group and block metabolic pathways.
Introduction of a hydroxyl group at the 3-positionCould introduce a new hydrogen bonding interactionMay enhance binding affinity if a hydrogen bond acceptor/donor is present in the binding site.
Replacement with a different heterocyclic ring (e.g., pyrrolidine, morpholine)Would significantly change the scaffold and likely the biological targetAlters the geometry and basicity of the core structure.

The N-ethanone (acetyl) group plays a significant role in defining the electronic properties and conformational preferences of the piperidine nitrogen.

Acyl Group Variation: Modifying the acetyl group can impact the molecule's interaction with its target. Replacing the methyl group of the ethanone moiety with larger alkyl or aryl groups can probe for additional hydrophobic or aromatic interactions in the binding pocket. For instance, in a series of N-acyl anabasine (B190304) derivatives, different acyl groups led to varied biological activities.

Amide vs. Sulfonamide: Replacing the N-acetyl group with an N-sulfonyl group would significantly alter the electronic and steric properties at the piperidine nitrogen, likely leading to a different SAR profile.

A summary of potential modifications to the ethanone moiety is provided in the table below.

Modification of Ethanone MoietyExpected Impact on ActivityRationale
Replacement of methyl with larger alkyl groups (e.g., propyl, butyl)May enhance hydrophobic interactionsCould improve binding affinity if a hydrophobic pocket is available.
Replacement of methyl with an aryl group (e.g., phenyl)Could introduce aromatic interactionsMay lead to enhanced potency through pi-stacking or other aromatic interactions.
Replacement of the acetyl group with a sulfonyl groupWould significantly alter electronic and steric propertiesLikely to result in a different binding mode and biological activity.

Stereochemical Aspects of SAR

While this compound itself is achiral, the introduction of substituents on the piperidine ring can create stereocenters. The stereochemistry of these derivatives would be a critical factor in their biological activity. It is well-established in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can have vastly different pharmacological activities, potencies, and toxicities.

For example, if a substituent were introduced at the 2- or 3-position of the piperidine ring, cis and trans diastereomers would be possible. These diastereomers would hold the substituents in different spatial arrangements, leading to potentially significant differences in how they interact with a chiral biological target such as a receptor or enzyme. Therefore, any SAR study of substituted derivatives would necessitate the separation and individual biological evaluation of the different stereoisomers to fully understand the stereochemical requirements for activity.

Elucidation of Key Pharmacophoric Features

A pharmacophore model for this class of compounds would describe the essential three-dimensional arrangement of functional groups required for biological activity. Based on the structure of this compound and SAR data from related 4-aminopiperidine analogs, a hypothetical pharmacophore model can be proposed.

The key pharmacophoric features would likely include:

A hydrogen bond donor and/or acceptor associated with the 4-isopropylamino group.

A hydrogen bond acceptor from the carbonyl oxygen of the N-ethanone moiety.

A hydrophobic feature corresponding to the isopropyl group.

The piperidine nitrogen , which can act as a basic center and potentially form ionic interactions.

The relative spatial arrangement of these features, dictated by the piperidine ring conformation, would be crucial for optimal interaction with the biological target. Computational methods, such as pharmacophore modeling and molecular docking, could be employed to refine this model as SAR data becomes available for a library of analogs. These computational tools can help in visualizing the binding mode of active compounds and guide the design of new derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive SAR

Following the principles of SAR, Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. industrialchemistryconsulting.comfiveable.mewikipedia.org This computational technique is pivotal in modern drug discovery for predicting the activity of novel compounds before their synthesis, thus saving time and resources. industrialchemistryconsulting.comjocpr.comkean.edu Currently, no specific QSAR models for derivatives of this compound are available in the scientific literature. However, the methodology for developing such a model is well-established.

The development of a predictive QSAR model involves several critical steps: wikipedia.orgdrugdesign.org

Data Set Assembly: A series of this compound analogues with their corresponding, accurately measured biological activities (e.g., IC₅₀ or Kᵢ values) would be compiled. This dataset must be sufficiently large and structurally diverse to build a robust model. drugdesign.org The data is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. basicmedicalkey.com

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical values known as molecular descriptors are calculated. protoqsar.compharmatutor.org These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, electronic, and geometric properties. hufocw.org Examples include LogP (lipophilicity), molecular weight, polar surface area (PSA), and quantum-chemical descriptors like HOMO and LUMO energies. ucsb.edu

Model Development and Validation: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the calculated descriptors to the biological activity. fiveable.meijsdr.org The goal is to find the best combination of descriptors that accurately predicts the activity of the compounds in the training set. The model's robustness and predictive ability are rigorously validated. Internal validation techniques like leave-one-out (LOO) cross-validation are commonly used. nih.govtaylorfrancis.com Crucially, the model's ability to predict the activity of new compounds is assessed using the external test set, which was not used during model creation. basicmedicalkey.com A statistically significant correlation (high r²) and strong predictive power (high q² from cross-validation and high predictive r² for the test set) are necessary for a reliable QSAR model. tandfonline.com

A hypothetical QSAR data table for a series of this compound derivatives might be structured as follows. This table is for illustrative purposes only, demonstrating the type of data required for a QSAR study.

Compound IDModification (R) at 4-N-positionExperimental pIC₅₀LogP (Calculated)Molecular Weight (g/mol)Polar Surface Area (Ų)
1-CH(CH₃)₂ (Isopropyl)6.51.85198.3223.47
2-CH₂CH₃ (Ethyl)6.11.45184.2923.47
3-C(CH₃)₃ (tert-Butyl)6.82.25212.3523.47
4-Cyclobutyl7.01.98210.3323.47
5-H5.50.89156.2235.50

Once validated, a QSAR model for this series would serve as a powerful predictive tool. It could be used to screen virtual libraries of related structures, prioritizing the synthesis of compounds with the highest predicted activity and guiding the lead optimization process toward more promising drug candidates. nih.govacs.orgresearchgate.net

Computational Chemistry and Molecular Modeling Applications in the Research of 1 4 Isopropylamino Piperidin 1 Yl Ethanone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.

Identification of Binding Sites and Modes

Through molecular docking simulations, researchers can identify the most probable binding site of 1-(4-Isopropylamino-piperidin-1-yl)-ethanone on a specific biological target. The simulation software explores various possible conformations of the ligand within the protein's binding pocket and calculates the most energetically favorable binding pose. This provides insights into the specific amino acid residues that the compound is likely to interact with, and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions.

Despite a thorough search of scientific literature, no specific studies detailing the identification of binding sites and modes for this compound through molecular docking have been publicly reported.

Prediction of Binding Affinity

A key application of molecular docking is the prediction of the binding affinity between a ligand and its target. Scoring functions are used to estimate the binding free energy of the predicted binding poses. A lower (more negative) binding energy score typically indicates a more stable and potent interaction. This information is crucial for prioritizing compounds in virtual screening campaigns.

Currently, there are no publicly available research findings that report the predicted binding affinity of this compound to any specific biological target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide a dynamic view of the ligand-target complex, offering insights that are not available from static docking poses.

Receptor Flexibility and Induced Fit

Unlike the often-rigid receptor models used in standard docking, MD simulations can account for the flexibility of the protein target. This allows for the observation of "induced fit," where the binding of a ligand can cause conformational changes in the receptor's binding site to achieve a more optimal interaction. Studying the dynamics of this compound within a binding site would reveal how the protein adapts to its presence.

No specific MD simulation studies have been published that describe the receptor flexibility and induced fit phenomena upon the binding of this compound.

Ligand-Protein Complex Stability

MD simulations can be used to assess the stability of the complex formed between a ligand and its protein target over a period of time. By analyzing the trajectory of the simulation, researchers can determine if the ligand remains stably bound within the active site or if it dissociates. Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated to quantify the stability of the complex and the flexibility of different parts of the protein and ligand.

As of now, there is no published research detailing the stability of the ligand-protein complex for this compound.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. These methods can provide highly accurate information about molecular geometry, charge distribution, and reactivity. In the context of drug design, quantum chemical calculations can be used to refine the understanding of ligand properties and their interactions with a target. For instance, they can be employed to accurately determine the partial charges on the atoms of this compound, which is crucial for understanding its electrostatic interactions with a protein.

A comprehensive search of the available scientific literature did not yield any studies that have applied quantum chemical calculations to investigate the properties of this compound.

Electronic Structure Analysis and Reactivity Descriptorsastx.com

The electronic structure of a molecule is fundamental to its chemical reactivity and interactions. Methods rooted in quantum mechanics, particularly Density Functional Theory (DFT), are employed to investigate these properties. researchgate.net For this compound, a DFT analysis would elucidate the distribution of electrons and identify regions susceptible to electrophilic or nucleophilic attack.

Key aspects of this analysis include the calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests lower reactivity. researchgate.net

From these orbital energies, a set of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative framework for understanding its reactivity. frontiersin.org

Table 1: Representative Global Reactivity Descriptors This table presents a conceptual summary of descriptors that would be calculated for this compound using DFT. The values are illustrative.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω)ω = (I + A)2 / (8η)Propensity of the molecule to accept electrons.
Chemical Softness (S)S = 1 / ηReciprocal of hardness, indicates higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the electrostatic potential on the molecule's surface, with color-coding to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the secondary amine's hydrogen, highlighting these areas as key sites for intermolecular interactions. researchgate.net

Spectroscopic Property Predictions (e.g., NMR, IR)

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for structural confirmation and analysis. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations identify the characteristic stretching and bending modes of the molecule's functional groups. For this compound, key predicted peaks would include the C=O stretch of the amide, the N-H bend of the secondary amine, and various C-H and C-N stretching frequencies. Comparing the computed spectrum with an experimental one can confirm the compound's identity and purity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a theoretical spectrum that can be directly compared to experimental data to aid in the assignment of complex spectra.

Table 2: Illustrative Predicted Spectroscopic Data This table shows representative predicted values for key spectroscopic features of this compound. Actual values would result from specific DFT calculations.

Spectroscopy TypeFeaturePredicted Value Range
IRAmide C=O stretch1640-1660 cm-1
IRAmine N-H bend1550-1580 cm-1
¹H NMRN-H proton~1.5-3.0 ppm (broad)
¹H NMRAcetyl CH3 protons~2.1 ppm
¹³C NMRAmide C=O carbon~169 ppm
¹³C NMRPiperidine (B6355638) C-N carbons~40-60 ppm

Ligand-Based and Structure-Based Drug Design Strategies

The structure of this compound can be leveraged in various computational drug design strategies to identify and develop molecules with potential therapeutic activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features a molecule must possess to interact with a specific biological target. researchgate.net The structure of this compound presents several key pharmacophoric features:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the ethanone (B97240) group.

Hydrogen Bond Donor (HBD): The N-H group of the secondary amine.

Hydrophobic (H): The isopropyl group and the aliphatic piperidine ring.

A 3D pharmacophore model can be constructed based on the relative spatial arrangement of these features. This model then serves as a query for virtual screening of large chemical databases. nih.govmdpi.com The screening process filters for molecules that match the pharmacophore query, rapidly identifying compounds from vast libraries that are structurally diverse but share the necessary features for potential biological activity. researchgate.netmdpi.com This approach is a highly efficient method for hit identification in the early stages of drug discovery.

Fragment-Based Drug Design (FBDD) Considerations

Fragment-based drug design (FBDD) is a powerful strategy that uses small, low-complexity molecules ("fragments") as starting points for building more potent lead compounds. nih.govmdpi.com this compound can be viewed from an FBDD perspective in two ways:

Deconstruction for Library Development: The molecule can be deconstructed into its constituent fragments, such as N-acetyl-piperidine and 4-amino-piperidine derivatives. These fragments can be included in a screening library to probe for low-affinity interactions with a biological target. nih.gov

Fragment Growth: If a smaller fragment, like N-acetyl-4-aminopiperidine, were identified as a "hit" in a screen, its structure would provide a vector for optimization. rsc.org Medicinal chemists could then use a "fragment growing" strategy, synthesizing analogs by adding moieties like the isopropyl group to the 4-amino position to explore and improve binding affinity within the target's binding pocket. youtube.com This iterative process, guided by structural information from techniques like X-ray crystallography, allows for the efficient evolution of a low-potency fragment into a high-affinity lead compound. astx.com

In Silico ADME Prediction (excluding human physiological outcomes)researchgate.net

Before committing to costly synthesis and in vitro testing, computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These predictions are based on the molecule's physicochemical characteristics and are crucial for prioritizing candidates with favorable drug-like properties. sciensage.info For this compound, key in silico ADME parameters would be calculated. researchgate.net

Table 3: Predicted Physicochemical and ADME-Relevant Properties This table contains predicted values for this compound, calculated using standard computational algorithms. These values help assess its drug-likeness.

PropertyPredicted ValueSignificance
Molecular Weight184.28 g/molFalls within typical ranges for oral drug candidates (e.g., Lipinski's Rule of Five < 500). nih.gov
cLogP (Lipophilicity)1.3 - 1.6Indicates moderate lipophilicity, which is often correlated with good absorption and permeability.
Topological Polar Surface Area (TPSA)~35.2 ŲSuggests good potential for intestinal absorption and cell membrane permeability.
Hydrogen Bond Donors1Complies with Lipinski's Rule of Five (≤ 5).
Hydrogen Bond Acceptors2Complies with Lipinski's Rule of Five (≤ 10).
Rotatable Bonds3Indicates low conformational flexibility, which is generally favorable for binding affinity.
CYP450 InhibitionPredicted to be a non-inhibitor of major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).Low probability of causing drug-drug interactions via inhibition of key metabolic enzymes. frontiersin.orgfrontiersin.org

These predictions suggest that this compound possesses a favorable physicochemical profile, making it a promising scaffold for further investigation and modification in a drug discovery context.

Applications and Future Directions in Medicinal Chemistry Research

Role as a Preclinical Research Tool and Probe Molecule

While specific preclinical studies on 1-(4-Isopropylamino-piperidin-1-yl)-ethanone are not extensively documented in publicly available literature, its structural motifs, the N-acetyl-piperidine and the 4-amino-piperidine core, are prevalent in a variety of biologically active compounds. This suggests its potential as a valuable preclinical research tool. The piperidine (B6355638) scaffold is a key component in numerous pharmaceuticals, and understanding the contribution of specific substitutions is crucial for developing new therapeutics. nih.gov

As a research tool, this compound could be utilized to investigate structure-activity relationships (SAR) within a series of related compounds. By systematically modifying the isopropylamino group or the acetyl group, researchers can probe the specific interactions of these functionalities with biological targets.

Furthermore, with appropriate labeling (e.g., isotopic labeling or attachment of a fluorophore), this compound could be developed into a chemical probe. rsc.orgresearchgate.net Such a probe could be instrumental in identifying and characterizing novel protein targets, elucidating biological pathways, and validating new therapeutic hypotheses. nih.govnih.gov The development of chemical probes is a critical aspect of chemical biology and drug discovery, enabling a deeper understanding of disease mechanisms. mdpi.com

Interactive Table: Potential Research Applications

Research AreaPotential Application of this compoundRationale
Target Identification Use as a scaffold for developing affinity-based probes.The piperidine core can be modified to incorporate reactive groups or reporter tags to covalently label and identify binding partners in complex biological systems.
Structure-Activity Relationship (SAR) Studies Serve as a reference compound or starting point for analog synthesis.Systematic modification of the isopropyl and acetyl groups can help elucidate the structural requirements for biological activity at a particular target.
Assay Development Act as a competitor ligand in binding assays.If the compound is found to bind to a specific receptor or enzyme, it can be used to screen for other molecules that bind to the same site.

Potential for Lead Optimization in Drug Discovery Programs

Lead optimization is a critical phase in drug discovery aimed at refining the properties of an initial "hit" compound to produce a clinical candidate with improved efficacy, selectivity, and pharmacokinetic properties. preprints.org The 4-aminopiperidine (B84694) scaffold, a core component of this compound, has been the subject of lead optimization campaigns. For instance, a 4-aminopiperidine scaffold was identified as an inhibitor of Hepatitis C virus (HCV) assembly, and subsequent optimization led to derivatives with increased potency and improved metabolic profiles. nih.gov Similarly, 4-aminopiperidine analogues have been explored as potent cognition-enhancing drugs, representing a potential lead for treating neurodegenerative diseases like Alzheimer's. nih.gov

The structural features of this compound offer several avenues for lead optimization. The N-acetyl group can be replaced with other acyl or sulfonyl groups to modulate potency and physicochemical properties. The isopropylamino group at the 4-position can be substituted with other alkyl or aryl groups to explore the binding pocket of a target protein and enhance selectivity. These modifications can be guided by computational modeling and structure-based drug design to rationally design compounds with improved drug-like properties.

Interactive Table: Lead Optimization Strategies

Structural MoietyPotential ModificationDesired Outcome
N-Acetyl Group Replacement with other acyl, sulfonyl, or carbamoyl (B1232498) groups.Improved potency, metabolic stability, and solubility.
Isopropylamino Group Substitution with different alkyl, cycloalkyl, or aryl groups.Enhanced target binding affinity and selectivity.
Piperidine Ring Introduction of substituents or conformational constraints.Optimized pharmacokinetic properties and reduced off-target effects.

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The piperidine nucleus is a versatile scaffold found in drugs targeting a wide array of therapeutic areas, including cancer, infectious diseases, and central nervous system disorders. nih.gov While the specific biological targets of this compound are not yet defined, its structural similarity to known bioactive molecules suggests potential for exploration in several novel therapeutic areas.

For example, piperidine-based analogues of cocaine have been identified as potent dopamine (B1211576) transporter (DAT) inhibitors, suggesting a potential role for such scaffolds in the treatment of substance abuse disorders. nih.gov Furthermore, various plant-derived oxylipins containing cyclic structures have shown therapeutic potential in inflammation and cancer. mdpi.com Gaining mechanistic insights into how this compound or its derivatives interact with biological systems could unveil novel therapeutic applications. nih.govresearchgate.net

Development of Analytical Standards and Reference Materials for Research

High-purity analytical standards are essential for the accurate quantification and identification of compounds in various research and quality control settings. reagecon.com As new derivatives of the N-acetyl-4-aminopiperidine scaffold are synthesized and evaluated, the need for well-characterized reference materials will become critical. This compound, once synthesized in a highly pure form and thoroughly characterized, could serve as a valuable analytical standard. acs.orgnih.gov

This would be particularly important in preclinical and clinical development, where regulatory agencies require validated analytical methods for the determination of drug substances and their metabolites in biological matrices. The availability of a certified reference standard for this compound would facilitate the development and validation of such methods, ensuring the reliability and reproducibility of experimental data.

Unexplored Derivatization Strategies and Scaffold Modifications

The chemical structure of this compound provides a rich platform for further chemical exploration through various derivatization strategies. The secondary amine of the isopropylamino group and the nitrogen of the piperidine ring (after potential deacetylation) are key functional handles for modification.

Derivatization of the 4-amino group could involve acylation, sulfonylation, or reductive amination to introduce a wide range of substituents, thereby exploring new chemical space and potentially discovering novel biological activities. nih.govrowan.edu For instance, derivatization with N-(4-aminophenyl)piperidine has been shown to improve the detection of organic acids in mass spectrometry. nih.gov Furthermore, modifications to the piperidine ring itself, such as the introduction of chiral centers, can significantly impact biological activity and selectivity. researchgate.net The synthesis of novel 1-indanones, which can possess a broad range of biological activities, sometimes involves piperidine-containing precursors. researchgate.netbeilstein-journals.org

Integration with Systems Biology and Network Pharmacology Approaches in Research

Modern drug discovery is increasingly moving beyond the "one target, one drug" paradigm and embracing a more holistic understanding of disease biology. nih.gov Systems biology and network pharmacology are powerful computational approaches that analyze the complex interplay of multiple biological components to understand drug action and identify new therapeutic strategies. researchgate.netbohrium.com

For a compound like this compound, these approaches could be used to predict potential protein targets based on its chemical structure and similarity to known ligands. By integrating data from genomics, proteomics, and metabolomics, a comprehensive picture of the compound's effects on cellular networks can be constructed. This can help to identify not only the primary targets but also off-target effects, which is crucial for predicting potential side effects and for drug repositioning efforts.

Future Perspectives for Advanced Preclinical Studies of Similar Scaffolds

The N-acetyl-4-aminopiperidine scaffold holds significant promise for future preclinical research. Building upon the general knowledge of piperidine-containing compounds, future studies could focus on several key areas. A primary goal would be the synthesis and screening of a diverse library of analogs of this compound to identify compounds with potent and selective activity against specific biological targets. researchgate.net

Advanced preclinical studies would then involve in-depth pharmacological profiling of the most promising candidates in relevant cellular and animal models of disease. This would include detailed pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds and to establish a clear relationship between drug exposure and therapeutic effect. Furthermore, the development of artificial intelligence and machine learning models could accelerate the optimization of these scaffolds for desired pharmacological properties. preprints.org

Q & A

Q. What are the optimal synthetic routes for 1-(4-Isopropylamino-piperidin-1-yl)-ethanone, and how can reaction conditions be systematically optimized?

Answer: The synthesis typically involves a nucleophilic substitution or reductive amination step to introduce the isopropylamino group onto the piperidine ring. Key parameters to optimize include:

  • Catalysts : Use of Pd/C or NaBH(OAc)₃ for reductive amination (common in piperidine derivatives) .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Temperature : Reactions are often conducted at 60–80°C to balance yield and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

  • ¹H-NMR : Key signals include the piperidine ring protons (δ 1.5–3.5 ppm) and the acetyl group (singlet at δ 2.1–2.3 ppm). Multiplicity analysis distinguishes axial/equatorial protons .
  • X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the isopropylamino group (e.g., C–N bond angles of ~109.5°) .
  • Mass Spectrometry : ESI-MS (m/z ~225 [M+H]⁺) validates molecular weight.

Q. How should researchers handle discrepancies in reported safety data for this compound?

Answer: Conflicting hazard classifications (e.g., GHS "unclassified" vs. unspecified risks) require:

  • Cross-referencing SDSs : Compare data from multiple vendors (e.g., Kishida Chemical vs. Ambeed) .
  • In-house testing : Conduct acute toxicity assays (e.g., zebrafish embryo models) to validate irritation or LD₅₀ values.
  • Precautionary measures : Default to PPE (gloves, lab coat) and fume hood use, even if SDSs lack explicit warnings .

Q. What purification methods are recommended to achieve >95% purity for biological assays?

Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities.
  • Recrystallization : Use ethanol/water mixtures at 4°C for high recovery rates.
  • Analytical validation : Confirm purity via HPLC-UV (λ = 254 nm) or GC-MS .

Q. How can researchers verify the compound’s stability under different storage conditions?

Answer:

  • Accelerated stability studies : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months. Monitor degradation via:
    • TLC (Rf shifts)
    • ¹H-NMR (new peaks or signal broadening) .
  • Lyophilization : For long-term storage, lyophilize in inert atmospheres (argon) to prevent oxidation.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Answer:

  • Dose-response validation : Test across a broader concentration range (nM–µM) to identify threshold effects.
  • Assay standardization : Use CLSI guidelines for MIC (microbroth dilution) and include positive controls (e.g., ciprofloxacin) .
  • Mechanistic studies : Pair bioactivity assays with target-binding studies (e.g., SPR or ITC) to confirm direct interactions .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Answer:

  • ADME prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 interactions, and BBB permeability.
  • Docking simulations : Dock the compound into piperidine-targeted receptors (e.g., sigma-1) using AutoDock Vina. Validate with MD simulations (GROMACS) .

Q. What experimental designs address synthetic yield inconsistencies across studies?

Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading in a factorial design to identify critical factors.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and optimize reaction quenching .
  • Scale-up protocols : Maintain consistent stirring rates and heating uniformity in larger batches.

Q. How can researchers elucidate the metabolic stability of this compound in hepatic models?

Answer:

  • In vitro assays : Incubate with human liver microsomes (HLMs) and measure parent compound depletion via LC-MS/MS.
  • Metabolite ID : Use HR-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • CYP inhibition : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.

Q. What methodologies reconcile conflicting crystallographic and NMR data on conformational flexibility?

Answer:

  • VT-NMR (Variable Temperature) : Acquire spectra at 25–60°C to detect ring puckering or axial↔equatorial shifts.
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray/NMR data to model dynamic behavior .
  • Solid-state NMR : Resolve crystal packing effects vs. solution-state conformations.

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Feasible Synthetic Routes

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1-(4-Isopropylamino-piperidin-1-yl)-ethanone
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1-(4-Isopropylamino-piperidin-1-yl)-ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.